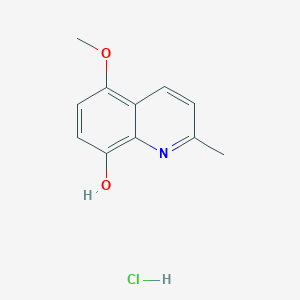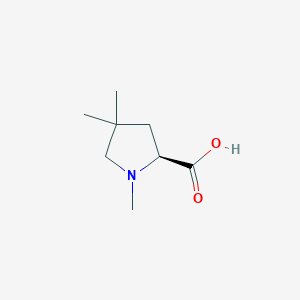
L-脯氨酸,1,4,4-三甲基-
描述
1,4,4-Trimethyl-L-proline is a derivative of proline . Proline is a nonessential amino acid that humans and other animals can biosynthesize, mainly from another nonessential amino acid, L-glutamic acid . It is the only natural amino acid that contains a secondary amine group .
Synthesis Analysis
L-Proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A recent study reported the use of L-Proline as a basic organocatalyst to catalyze the three-component synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives in ethanol as a green solvent .Molecular Structure Analysis
The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 .Chemical Reactions Analysis
Proline has been used as a catalyst for various organic transformations such as the synthesis of 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles . It has also been used in the synthesis of spirooxindoles .Physical And Chemical Properties Analysis
The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 . Proline is unusual in that it is heterocyclic, and thus is the only natural amino acid that contains a secondary amine group .科学研究应用
脯氨酸类似物在研究和工业中的应用
L-脯氨酸类似物在研究原核和真核细胞的细胞代谢和大分子合成中起着重要的作用。这些类似物,包括 l-氮杂环丁烷-2-羧酸 (l-AZC) 和反式-4-羟基-l-脯氨酸 (4-l-THOP),由于其特性在研究中至关重要。它们在工业应用中也很有价值,例如在 l-脯氨酸的微生物生产和药物合成中。此外,l-AZC 和 4-l-CHOP 已被测试其抗肿瘤活性,突出了它们在医学研究中的重要性 (Bach 和 Takagi,2013)。
在不对称合成中的作用
脯氨酸及其衍生物通常用作各种有机反应中的不对称催化剂。它们在生物活性分子的合成中以及作为此类分子的组成部分中至关重要。在化学和生物领域中的广泛应用推动了合成脯氨酸和探索其应用的新方法的发展 (Panday,2011)。
脯氨酸作为人工酶
L-脯氨酸已被合成作为一种磁性双功能人工酶,展示了其作为有机催化剂的能力。这种合成不需要保护/脱保护步骤,显示出对各种有机转化的前景,结合了 l-脯氨酸的有效性和磁铁纳米粒子的特性 (Aghahosseini 等人,2018)。
蛋白质晶体学中的冷冻保护剂
L-脯氨酸在蛋白质晶体学中用作冷冻保护剂。它在为各种蛋白质制备晶体以进行低温数据收集方面很有效,与典型的蛋白质结晶制剂相容。该应用突出了其在极端条件下保持生物样品完整性的作用 (Pemberton 等人,2012)。
作用机制
Target of Action
1,4,4-Trimethyl-L-Proline, also known as L-Proline, 1,4,4-trimethyl- or (2S)-1,4,4-Trimethylpyrrolidine-2-carboxylic acid, is a derivative of proline . Proline is a non-essential amino acid that is synthesized from glutamic acid . It is an essential component of collagen and is important for the proper functioning of joints and tendons . .
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
Proline metabolism is a unique system with special features. It has been proposed that proline serves as a stress substrate in the microenvironment of inflammation and tumorigenesis . The criteria for proline as a stress substrate include: the enzymes utilizing proline respond to stress signaling; there is a large, mobilizable pool of proline; and the metabolism of proline serves special stress functions . .
Result of Action
It is known that proline and its derivatives can influence physical, mental, and physiological activities .
Action Environment
The action of 1,4,4-Trimethyl-L-Proline can be influenced by various environmental factors. For example, the metabolism of proline has been shown to play an essential role in response to cellular stress . .
安全和危害
未来方向
Proline synthesis in cancer plays a role in reprogramming gene expression. The metabolism of proline and hydroxyproline are also linked to the HIF response to hypoxia . A recent study suggested that there is a regulatory axis from glutamine to proline and collagen synthesis, and the release of free hydroxyproline can feed back on the HIF pathway .
生化分析
Biochemical Properties
L-Proline, 1,4,4-trimethyl- plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. As a derivative of proline, it is involved in the formation of proteins and peptides. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proline dehydrogenase, an enzyme that catalyzes the oxidation of proline to pyrroline-5-carboxylate . This interaction is essential for the regulation of proline metabolism and the maintenance of cellular redox balance. Additionally, L-Proline, 1,4,4-trimethyl- can influence the activity of other enzymes involved in amino acid metabolism, thereby affecting overall metabolic processes.
Cellular Effects
L-Proline, 1,4,4-trimethyl- has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation . By modulating this pathway, L-Proline, 1,4,4-trimethyl- can influence cellular responses to stress and nutrient availability. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and stress response.
Molecular Mechanism
The molecular mechanism of action of L-Proline, 1,4,4-trimethyl- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, L-Proline, 1,4,4-trimethyl- binds to proline dehydrogenase, facilitating the transfer of electrons and protons during the oxidation of proline . This binding interaction is critical for the enzyme’s catalytic activity and the regulation of proline metabolism. Additionally, L-Proline, 1,4,4-trimethyl- can inhibit or activate other enzymes involved in amino acid metabolism, thereby modulating metabolic flux and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Proline, 1,4,4-trimethyl- can change over time due to its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to L-Proline, 1,4,4-trimethyl- can result in alterations in cellular metabolism and function, including changes in enzyme activity, gene expression, and cellular stress responses. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of L-Proline, 1,4,4-trimethyl- vary with different dosages in animal models. At low doses, this compound can enhance metabolic processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of L-Proline, 1,4,4-trimethyl- are outweighed by its toxic effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
L-Proline, 1,4,4-trimethyl- is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase, which are essential for the conversion of proline to glutamate . This compound also affects the levels of other metabolites, such as pyrroline-5-carboxylate and glutamate, thereby influencing overall metabolic flux and energy production. Additionally, L-Proline, 1,4,4-trimethyl- can modulate the activity of enzymes involved in the synthesis and degradation of other amino acids, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of L-Proline, 1,4,4-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. For example, the amino acid transporter PAT1 is known to facilitate the uptake of proline and its derivatives in a pH-dependent manner . This transporter is expressed in various tissues, including the intestine, kidney, and brain, and plays a crucial role in the cellular uptake and distribution of L-Proline, 1,4,4-trimethyl-. Additionally, this compound can interact with other transporters and binding proteins, affecting its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of L-Proline, 1,4,4-trimethyl- is essential for its activity and function. This compound is primarily localized in the mitochondria, where it participates in proline metabolism and energy production . The targeting of L-Proline, 1,4,4-trimethyl- to specific subcellular compartments is mediated by targeting signals and post-translational modifications. These modifications ensure that the compound is directed to the appropriate cellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of L-Proline, 1,4,4-trimethyl- is crucial for elucidating its role in cellular metabolism and function.
属性
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)


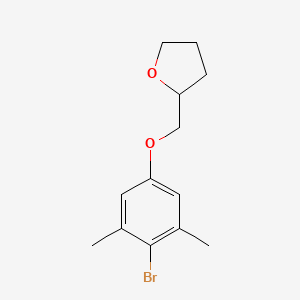

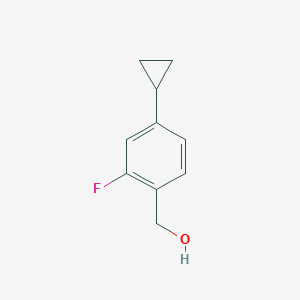

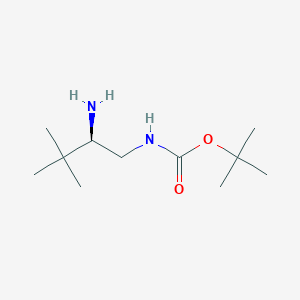

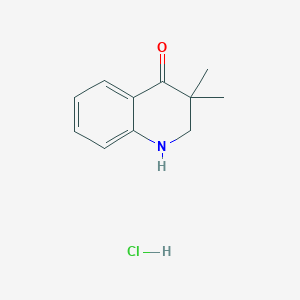
![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)
